molecular formula C29H35N5O2S B2529875 N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-55-9

N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2529875
CAS RN: 2034302-55-9
M. Wt: 517.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C29H35N5O2S and its molecular weight is 517.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and reactivity of [1,2,4]Triazolo-annelated quinazolines have been extensively studied, showcasing the use of N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks. This approach facilitates the creation of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines and allows for further functionalization through thionation or chlorination followed by nucleophilic treatment, offering a versatile pathway to a variety of derivatives (R. Al-Salahi, 2010).

Biological Activities

Investigations into the cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines reveal significant findings. A series of derivatives was assessed for their effects against hepatocellular and colon carcinoma cells, macrophage growth, and inflammatory mediators. Compounds demonstrated promising cytotoxicity against cancer cells and multi-potent anti-inflammatory properties, highlighting the potential of triazoloquinazoline derivatives in therapeutic applications (R. Al-Salahi et al., 2013).

Antimicrobial Properties

Research on novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline derivatives, has shown moderate to good antimicrobial activities against a range of pathogens. These compounds exhibit potent antibacterial effects, particularly against Staphylococcus aureus, and antifungal activities against pathogenic yeasts like Candida albicans, suggesting their potential as antimicrobial agents (N. Pokhodylo et al., 2021).

Novel Synthetic Pathways

The synthesis of partially hydrogenated quinazolinones through cascade cyclization reactions highlights innovative approaches to creating structurally complex and functionalized heterocycles. These methods provide rapid access to diversely substituted hydrogenated triazoloquinazolines, underscoring the compound's synthetic versatility and potential for generating novel pharmacophores (V. Lipson et al., 2006).

properties

IUPAC Name

N-cyclohexyl-4-(3-methylbutyl)-1-[(2-methylphenyl)methylsulfanyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N5O2S/c1-19(2)15-16-33-27(36)24-14-13-21(26(35)30-23-11-5-4-6-12-23)17-25(24)34-28(33)31-32-29(34)37-18-22-10-8-7-9-20(22)3/h7-10,19,21,23-25,28,31H,4-6,11-18H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUXKCQGRSDJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NNC3N2C4CC(CCC4C(=O)N3CCC(C)C)C(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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